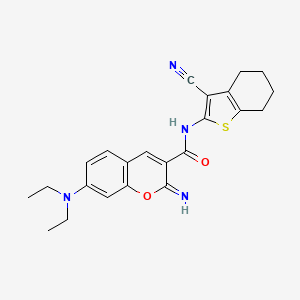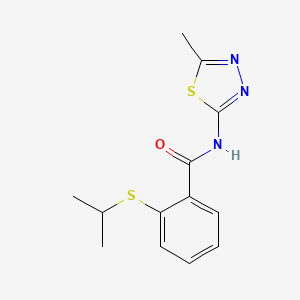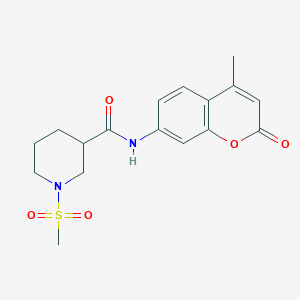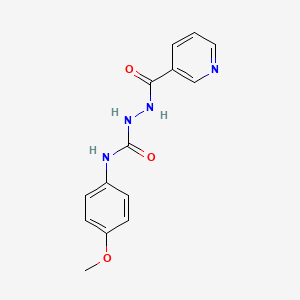
3-(2-chlorophenyl)-5-methyl-N-1H-tetrazol-5-yl-4-isoxazolecarboxamide
Descripción general
Descripción
“3-(2-chlorophenyl)-5-methyl-N-1H-tetrazol-5-yl-4-isoxazolecarboxamide” is a compound with potential biological significance. While direct studies on this exact compound are scarce, there are related studies on similar tetrazole and isoxazole derivatives that provide insights into its properties.
Synthesis Analysis
The synthesis of similar compounds, such as 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and related isoxazole derivatives, typically involves multistep reactions starting from basic isoxazole or tetrazole rings. These methods might be adaptable for synthesizing the compound (Yu et al., 2009).
Molecular Structure Analysis
X-ray crystallography studies on related tetrazole derivatives have shown that these compounds often feature planar tetrazole rings with no conjugation to the adjacent aryl rings. This could suggest a similar molecular structure for the compound of interest (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar tetrazole and isoxazole compounds often result in the formation of derivatives with varying biological activities. These reactions can include nucleophilic substitutions and cycloadditions (Martins et al., 2002).
Physical Properties Analysis
Isoxazole and tetrazole derivatives typically have distinct physical properties, including melting points, solubility, and crystal structure. These can be crucial in determining the compound's suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of isoxazole and tetrazole compounds, including their reactivity, stability, and functional group interactions, are critical for understanding their potential uses. Studies on similar compounds provide insights into these properties (Azizian et al., 2000).
Aplicaciones Científicas De Investigación
Antitumor Activities
Research has identified compounds with structural similarities to "3-(2-chlorophenyl)-5-methyl-N-1H-tetrazol-5-yl-4-isoxazolecarboxamide" that exhibit antitumor properties. For instance, a study on imidazotetrazines, which share a core structure with the compound , demonstrates their synthesis and chemistry, highlighting broad-spectrum antitumor activities against leukemia, suggesting potential as a prodrug for cancer treatment (Stevens et al., 1984).
Synthesis and Chemical Properties
Research focusing on the synthesis and chemical properties of related compounds has led to the discovery of novel synthetic pathways and the exploration of their potential biological activities. For example, studies have developed new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives, evaluating their antimicrobial activities, which could imply a broader research interest in similar compounds for potential biological applications (Akbari et al., 2008).
Docking Studies and Molecular Structure
Docking studies and molecular structure analysis of tetrazole derivatives have provided insights into their potential as cyclooxygenase-2 (COX-2) inhibitors, based on the orientation and interaction within the enzyme's active site. This research underscores the importance of structural analysis in understanding the biological activity of compounds like "3-(2-chlorophenyl)-5-methyl-N-1H-tetrazol-5-yl-4-isoxazolecarboxamide" (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2H-tetrazol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O2/c1-6-9(11(20)14-12-15-18-19-16-12)10(17-21-6)7-4-2-3-5-8(7)13/h2-5H,1H3,(H2,14,15,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKFYPJASNLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(1H-tetrazol-5-yl)-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)


